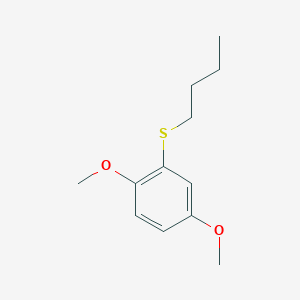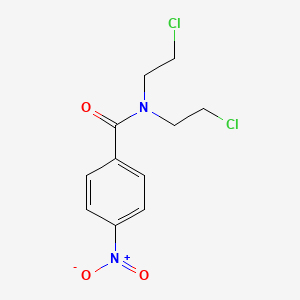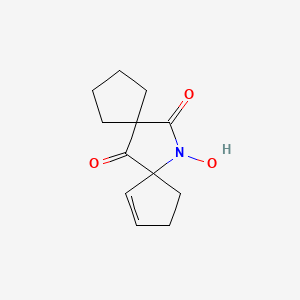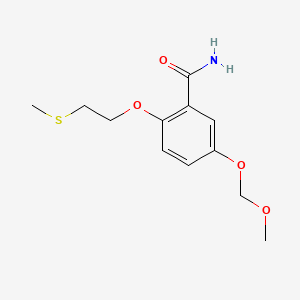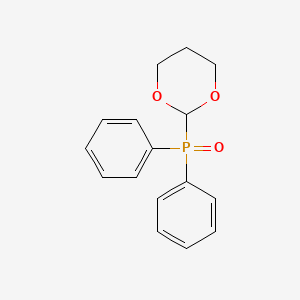
4-Iodophenanthridin-6(5h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodophenanthridin-6(5h)-one: is an organic compound belonging to the phenanthridinone family It is characterized by the presence of an iodine atom at the 4th position of the phenanthridinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodophenanthridin-6(5h)-one typically involves the iodination of phenanthridinone. One common method is the electrophilic aromatic substitution reaction, where phenanthridinone is treated with iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include:
Solvent: Acetic acid or a mixture of acetic acid and water.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Reaction Time: Several hours to ensure complete iodination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar principles as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodophenanthridin-6(5h)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The phenanthridinone core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted phenanthridinones.
Oxidation Products: Oxidized derivatives of phenanthridinone.
Reduction Products: Reduced forms of phenanthridinone.
Coupling Products: Biaryl compounds or other coupled products.
Aplicaciones Científicas De Investigación
Chemistry: 4-Iodophenanthridin-6(5h)-one is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Phenanthridinone derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: In material science, phenanthridinone derivatives are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mecanismo De Acción
The mechanism of action of 4-Iodophenanthridin-6(5h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The iodine atom can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.
Comparación Con Compuestos Similares
Phenanthridinone: The parent compound without the iodine substitution.
4-Bromophenanthridin-6(5h)-one: Similar structure with a bromine atom instead of iodine.
4-Chlorophenanthridin-6(5h)-one: Similar structure with a chlorine atom instead of iodine.
Uniqueness: 4-Iodophenanthridin-6(5h)-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. The iodine atom’s larger size and polarizability compared to bromine or chlorine can lead to different chemical and biological properties, making it a valuable compound for specific applications.
Propiedades
Número CAS |
23827-03-4 |
|---|---|
Fórmula molecular |
C13H8INO |
Peso molecular |
321.11 g/mol |
Nombre IUPAC |
4-iodo-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H8INO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(16)15-12(9)11/h1-7H,(H,15,16) |
Clave InChI |
UYYYWHSTBYMSGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C(=CC=C3)I)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


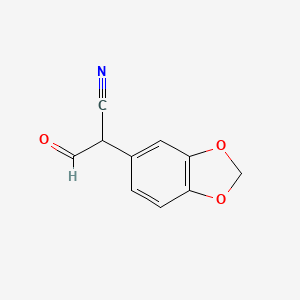
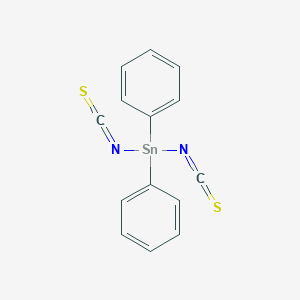
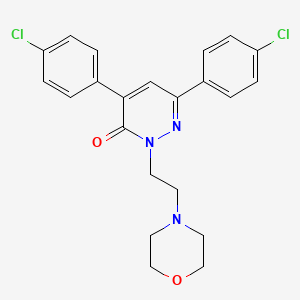
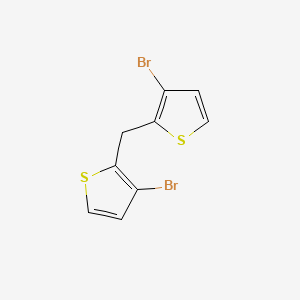
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
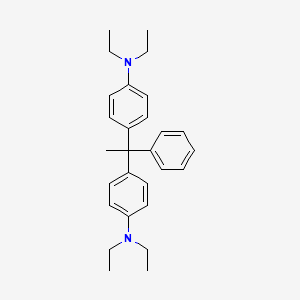
![4-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]-methylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14703885.png)
![5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14703888.png)
